

Precision Engineering of Peptidomimetics: The -Aminoxy Alanine Protocol

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Compound of Interest

Compound Name: *methyl 2-(aminoxy)propanoate hydrochloride*
CAS No.: *13748-82-8*
Cat. No.: *B6279898*

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Executive Summary: The N-O Bond as a Structural Architect

In the landscape of peptidomimetic research, the

-aminoxy acid—where the

-amino group (

) is replaced by an

-aminoxy moiety (

)—represents a high-value modification. Unlike simple backbone homologation (e.g.,

-peptides), the insertion of an oxygen atom adjacent to the nitrogen creates a unique electronic and steric environment.

For the alanine analog (

-aminoxy alanine), this modification confers two critical properties:

- **Hyper-Proteolytic Stability:** The

bond is unrecognizable to standard proteases (e.g., trypsin, chymotrypsin), dramatically extending serum half-life.

- **Predictable Folding (The N-O Turn):** The electronic repulsion between the oxygen lone pairs and the carbonyl oxygen, combined with the unique torsion angles of the

bond, induces strong, predictable secondary structures, most notably the 1.8

helix (an 8-membered ring hydrogen bond network).

This guide provides an autonomous, field-validated protocol for the synthesis, incorporation, and validation of

-aminoxy alanine in solid-phase peptide synthesis (SPPS).

Structural Theory & Causality

To effectively deploy aminoxy alanine, one must understand the causality behind its behavior.

The Nucleophilicity Paradox

The aminoxy group (

) is significantly less basic (

) than a standard primary amine (

). This is due to the inductive electron-withdrawing effect of the adjacent oxygen atom.

- **Consequence for Synthesis:** The reduced basicity makes the aminoxy group a poorer nucleophile. Standard coupling protocols (e.g., DIC/HOBt) often fail or proceed sluggishly. High-efficiency coupling reagents (HATU/HOAt) are mandatory.

The 8-Membered N-O Turn

In standard peptides, a

-turn involves a 7-membered hydrogen-bonded ring between

and

. In

-aminoxy peptides, the backbone insertion of oxygen expands this interaction.

- Mechanism: The hydrogen bond forms between the carbonyl oxygen of residue

and the amide proton of residue

(in a homooligomer context, this creates a tight 8-membered ring, denoted as the N-O turn).

- Result: This turn is tighter and more rigid than the native

-turn, promoting the formation of the 1.8

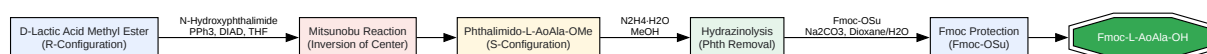
helix (1.8 residues per turn).

Protocol A: Asymmetric Synthesis of Fmoc-L-Aminoxy Alanine

Objective: Synthesize Fmoc-(L)-Aminoxy-Alanine (Fmoc-L-AoAla). Critical Stereochemical

Note: The Mitsunobu reaction proceeds with inversion of configuration. To obtain the L-isomer (S-configuration) of the aminoxy acid, you must start with the D-isomer (R-configuration) of the lactic acid precursor.

Workflow Visualization



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Figure 1: Stereoselective synthesis pathway for Fmoc-L-Aminoxy Alanine involving Mitsunobu inversion.

Step-by-Step Methodology

Step 1: Mitsunobu Displacement

- Reagents: D-Lactic acid methyl ester (1.0 eq), N-Hydroxyphthalimide (1.1 eq), Triphenylphosphine (1.1 eq), 1.1 eq).
- Solvent: Anhydrous THF (0.1 M concentration).
- Procedure:
 - Dissolve reagents in THF under nitrogen atmosphere.
 - Cool to 0°C.
 - Add Diisopropyl azodicarboxylate (DIAD, 1.1 eq) dropwise.
 - Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
- Purification: Concentrate and purify via silica gel flash chromatography (Hexane/EtOAc).
- Result: Methyl (S)-2-phthalimido-L-alaninate (Inversion complete).

Step 2: Phthalimide Deprotection

- Reagents: Hydrazine monohydrate (2.5 eq).
- Solvent: Methanol (MeOH).
- Procedure:
 - Dissolve intermediate in MeOH.
 - Add hydrazine. A white precipitate (phthalhydrazide) will form within 30-60 mins.

- Stir for 2 hours.
- Filter off the precipitate. Concentrate the filtrate.
- Workup: Dissolve residue in HCl (converts aminoxy amine to hydrochloride salt, improving stability). Wash with to remove byproducts. Lyophilize aqueous layer.

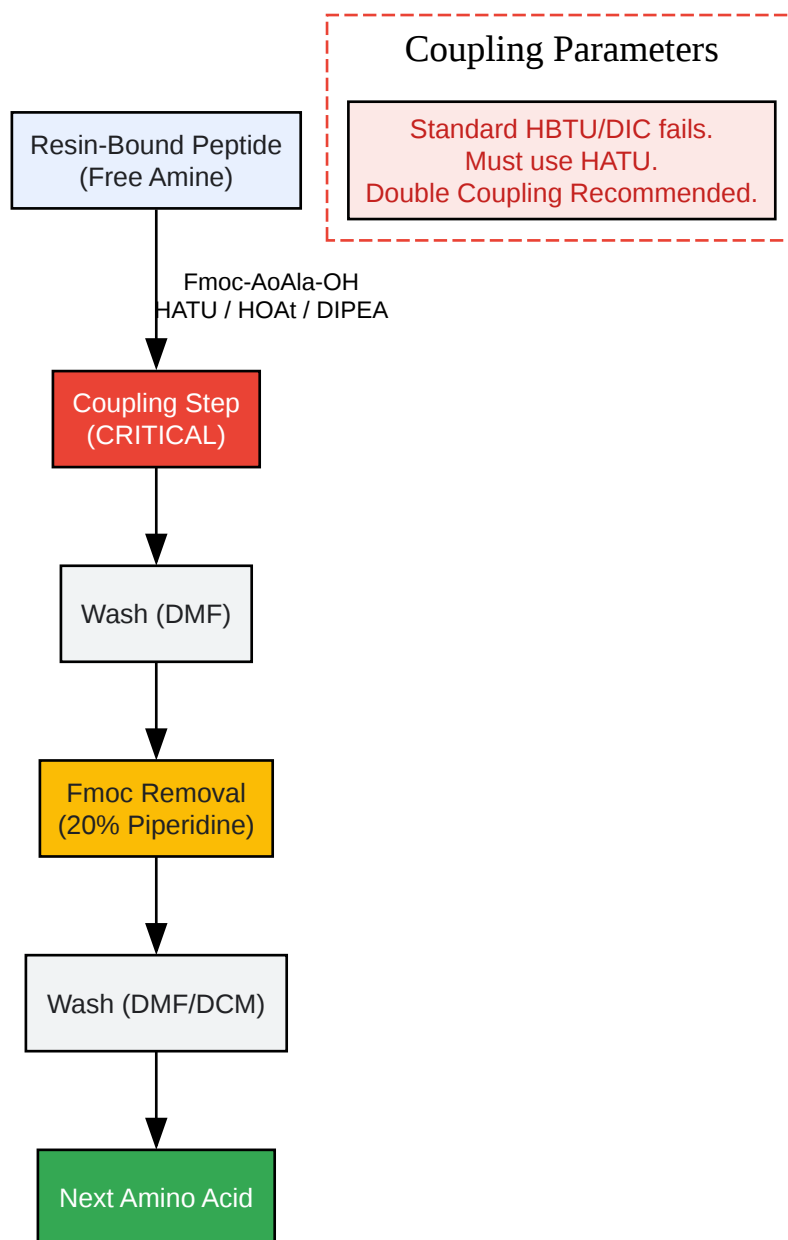
Step 3: Fmoc Protection & Ester Hydrolysis

- Hydrolysis: Treat the methyl ester salt with (2.0 eq) in THF/ (1:1) for 1 hour to yield the free acid.
- Protection: Adjust pH to ~9.0 with . Add Fmoc-OSu (1.1 eq) dissolved in dioxane.
- Reaction: Stir for 4 hours at RT.
- Isolation: Acidify to pH 2 with HCl. Extract into EtOAc. Wash with brine, dry over .
- Final Product: Fmoc-L-Aminoxy-Alanine-OH.

Protocol B: Solid Phase Peptide Synthesis (SPPS) Integration

Incorporating aminoxy acids requires modifying the standard Fmoc cycle due to the low nucleophilicity of the aminoxy group.

SPPS Cycle Logic



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Figure 2: Modified SPPS cycle for aminoxy acids highlighting the critical coupling requirements.

Detailed SPPS Protocol

- Resin Selection: Rink Amide or Wang resin (Standard loading 0.5–0.7 mmol/g).
- Coupling (The Critical Step):

- Reagents: Fmoc-AoAla-OH (3.0 eq), HATU (2.9 eq), HOAt (3.0 eq), DIPEA (6.0 eq).
- Note: Do not use HBTU or DIC alone. The activation must be highly efficient.
- Time: 2 hours (Standard AA is 45 min).
- Double Coupling: Highly recommended for aminoxy residues. Repeat the coupling step with fresh reagents.
- Capping: Acetic anhydride/Pyridine (Standard).
- Fmoc Deprotection:
 - 20% Piperidine in DMF.[\[1\]](#)
 - Observation: The release of the aminoxy terminus is standard, but the resulting group is less basic.
- Coupling the Next Residue (onto the Aminoxy N):
 - Because the resin-bound is a poor nucleophile, the next amino acid must also be activated vigorously (HATU/HOAt).
 - Chloranil Test: Standard Kaiser test may be ambiguous (red/brown). The Chloranil test is preferred for secondary amines/aminoxy groups.

Quantitative Data Summary

Parameter	Standard L-Alanine	-Aminoxy L-Alanine	Implication
Backbone Atom Sequence			Oxygen insertion expands turn size.
Amine pKa (Conjugate Acid)	~9.7	~4.6	Low nucleophilicity; requires HATU.
Turn Type	-turn (7-membered)	N-O Turn (8-membered)	Tighter folding; 1.8 helix formation.[2][3]
Proteolytic Stability	Low (minutes in serum)	High (> 24 hours)	Ideal for in vivo peptidomimetics.
Coupling Efficiency (SPPS)	>99% (HBTU)	~85-95% (requires HATU)	Monitoring is essential.

References

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